2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Description
2-Chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with chloro and fluoro groups at positions 2 and 4, respectively, and a 1,2-oxazole-containing propyl chain at the amide nitrogen.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c14-12-6-10(15)3-4-11(12)13(18)16-5-1-2-9-7-17-19-8-9/h3-4,6-8H,1-2,5H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIOGHMPFUIUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCCC2=CON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using dipolarophiles and nitrile oxides.
Attachment of the Propyl Linker: The propyl group is introduced through a Friedel-Crafts acylation followed by a Clemmensen reduction.
Substitution on the Benzamide Core: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores or biological targets. Below is a detailed comparison:
Structural Analogs
Key Structural Differences :
- Halogenation : Unlike PBIT and NCL-1, the target compound features dual halogen substitutions (Cl and F), which may enhance electronegativity and influence target selectivity .
Functional Analog: KDM5A Inhibitors
KDM5A (a histone demethylase) inhibitors like PBIT and the target compound share benzamide/isothiazolone cores. However:
- Structural modeling suggests its oxazole-propyl chain may reduce steric hindrance compared to PBIT’s bulkier benzisothiazolone group .
- Selectivity: NCL-1’s cyclopropyl-aminophenoxy moiety confers selectivity for LSD1 over KDM5A, whereas the target compound’s halogenated benzamide may favor KDM5A or related demethylases .
Biological Activity
2-Chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C13H14ClF N2O
- Molecular Weight : 252.72 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antitumor properties and enzyme inhibition.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural features have demonstrated potent inhibition against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| FNA | MCF7 | 0.75 | Apoptosis induction |
| 2-Chloro Compound | A549 | 5.00 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs leads to increased acetylation of histones, resulting in transcriptional activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Study 1: Antitumor Efficacy
A study conducted on a series of benzamide derivatives revealed that compounds with oxazole moieties showed enhanced activity against solid tumors. The compound exhibited significant tumor growth inhibition in xenograft models, indicating its potential as a lead compound for further development.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of related compounds on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. The results indicated that these compounds could significantly reduce DHFR activity, suggesting a promising avenue for cancer therapy.
Q & A
Q. How does the compound’s stability under accelerated degradation conditions (e.g., light, humidity) inform formulation studies?
- Methodological Answer : Conduct stress testing per ICH guidelines: expose to UV light (ICH Q1B), 75% relative humidity, and 40°C for 4 weeks. Monitor degradation via HPLC and identify products using Q-TOF-MS. Stabilizers like antioxidants (e.g., BHT) or lyophilization may be required for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
